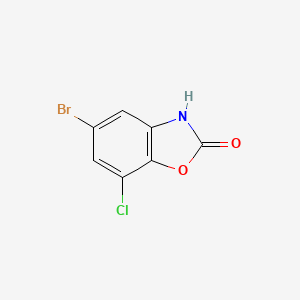![molecular formula C16H19N2O3PS B1527625 Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) CAS No. 50725-10-5](/img/structure/B1527625.png)
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) are not specified in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be necessary to consult specialized chemical literature or databases .Applications De Recherche Scientifique
Kinetic Resolution and Chiral Drug Synthesis
Research involving the kinetic resolution of racemic carboxylic acids using achiral alcohols and specific catalysts, such as tetramisole derivatives, highlights the importance of such compounds in the production of chiral drugs. These methods are crucial for generating optically active pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and their esters, showcasing the compound's potential application in drug synthesis and pharmaceutical chemistry (Shiina et al., 2008).
Advanced Material Synthesis
Another area of application is in the synthesis of new materials, such as the development of aromatic polyamides containing ether and bulky fluorenylidene groups. These materials exhibit remarkable solubility, thermal stability, and are used to create transparent, flexible, and tough films, indicating the compound's relevance in material science and engineering (Hsiao et al., 1999).
Catalysis and Organic Synthesis
The compound also finds potential application in catalysis and organic synthesis, as demonstrated by the effective use of bis(9-fluorenylmethyl)phosphite for the N-phosphorylation of various amino acid methyl esters. This methodology underscores the compound's role in facilitating complex organic transformations, which are fundamental in synthesizing bioactive molecules and pharmaceuticals (Wu & Berkman, 2005).
Mécanisme D'action
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) involves the reaction of bis(phenylmethoxy)phosphinyl chloride with methyl carbamimidothioate in the presence of a base to yield the desired product.", "Starting Materials": [ "Bis(phenylmethoxy)phosphinyl chloride", "Methyl carbamimidothioate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add bis(phenylmethoxy)phosphinyl chloride to a solution of methyl carbamimidothioate in a suitable solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to yield the desired product" ] } | |
Numéro CAS |
50725-10-5 |
Formule moléculaire |
C16H19N2O3PS |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl N'-bis(phenylmethoxy)phosphorylcarbamimidothioate |
InChI |
InChI=1S/C16H19N2O3PS/c1-23-16(17)18-22(19,20-12-14-8-4-2-5-9-14)21-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19) |
Clé InChI |
JZELUQXMIHNIRU-UHFFFAOYSA-N |
SMILES isomérique |
CS/C(=N\P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N |
SMILES |
CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N |
SMILES canonique |
CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


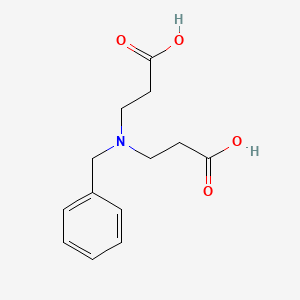
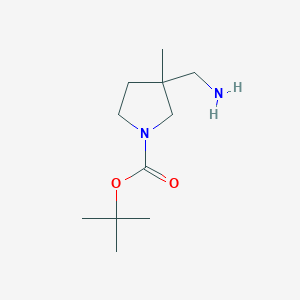
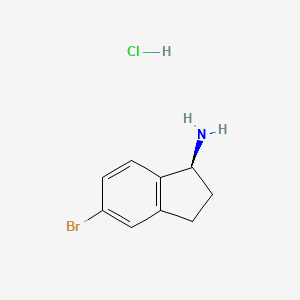

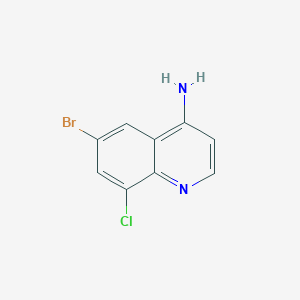
![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)
![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
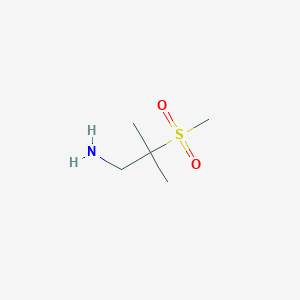
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
